

An In-Depth Technical Guide to Methyl 3,3-Difluorocyclopentanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

METHYL 3,3-

Compound Name: DIFLUOROCYCLOPENTANECAR
BOXYLATE

Cat. No.: B1445616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of **Methyl 3,3-Difluorocyclopentanecarboxylate**, with a primary focus on its molecular weight. The information herein is intended to support research and development activities where this compound is of interest.

Introduction

Methyl 3,3-difluorocyclopentanecarboxylate is a fluorinated organic compound that has garnered attention in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. As such, gem-difluorinated cyclopentane rings are valuable structural motifs in the design of novel therapeutic agents and functional materials. An accurate understanding of the fundamental physicochemical properties of this compound, starting with its molecular weight, is crucial for its effective application.

Physicochemical Properties

The key physicochemical properties of **Methyl 3,3-difluorocyclopentanecarboxylate** are summarized below. These properties are fundamental for a variety of applications, from

reaction stoichiometry calculations to the interpretation of analytical data.

Molecular Formula and Weight

The molecular formula for **Methyl 3,3-difluorocyclopentanecarboxylate** is C7H10F2O2.[\[1\]](#)

Based on this formula, the molecular weight is 164.15 g/mol .[\[1\]](#)[\[2\]](#)

To ensure accuracy, the molecular weight can be calculated from the atomic weights of its constituent elements:

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	7	12.011	84.077
Hydrogen	H	10	1.008	10.080
Fluorine	F	2	18.998	37.996
Oxygen	O	2	15.999	31.998
Total		164.151		

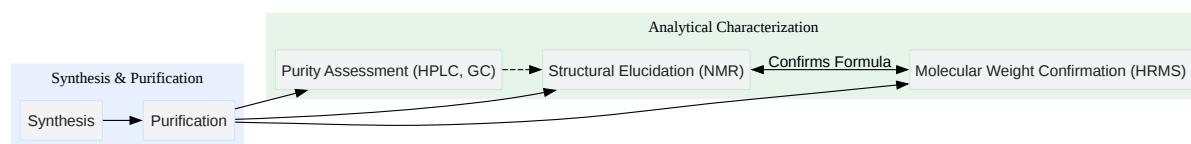
The calculated molecular weight is in excellent agreement with the reported value.

Structural Representation

The structure of **Methyl 3,3-difluorocyclopentanecarboxylate**, featuring a five-membered ring with a gem-difluoro substitution and a methyl ester group, is a key determinant of its chemical reactivity and physical properties.

Caption: Molecular structure of **Methyl 3,3-difluorocyclopentanecarboxylate**.

Experimental Protocols


Accurate determination of molecular weight is critical in a research setting. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight of a synthesized or purchased compound.

Protocol: Molecular Weight Verification by HRMS

- Sample Preparation: Dissolve a small amount (approximately 1 mg) of **Methyl 3,3-difluorocyclopentanecarboxylate** in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of providing mass accuracy in the low ppm range.
- Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule. The sample can be introduced via direct infusion or through a liquid chromatography system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule $[M+H]^+$ would be expected at m/z 165.07.
- Data Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass of the protonated molecule. The mass difference should be within the instrument's specified mass accuracy (typically < 5 ppm).

Logical Relationships in Compound Characterization

The characterization of a chemical compound is a self-validating process where different analytical techniques provide complementary information.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a chemical compound.

Conclusion

The molecular weight of **Methyl 3,3-difluorocyclopentanecarboxylate** is a fundamental constant that underpins its use in scientific research. This guide has provided a detailed overview of this property, including its calculation, experimental verification, and its place within the broader context of compound characterization. For professionals in drug discovery and materials science, a thorough understanding of such basic physicochemical data is the foundation for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1394129-94-2|Methyl 3,3-difluorocyclopentanecarboxylate|BLD Pharm [bldpharm.com]
- 2. 1785125-34-9|3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3,3-Difluorocyclopentanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1445616#methyl-3-3-difluorocyclopentanecarboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com